4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile
Description
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is a halogenated benzonitrile derivative with the molecular formula C₈H₂BrF₄N. Its structure features a bromine atom at position 4, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 6 on the aromatic ring. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing substituents to influence reactivity and regioselectivity in cross-coupling reactions .
Properties
Molecular Formula |
C8H2BrF4N |
|---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF4N/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-2H |
InChI Key |
CVOVNGRUZDYRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with 4-bromo-2-fluorobenzonitrile as the precursor. The trifluoromethyl group is introduced through a reaction with trifluoromethylating agents under specific conditions. For instance, the reaction may involve the use of N-bromosuccinimide (NBS) and dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of various chemical bonds. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the nitrile and halogen substituents, which can participate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique substituent arrangement distinguishes it from related benzonitrile derivatives. Below is a systematic comparison based on substituent type, position, and functional properties.
Substituent Position and Electronic Effects
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile
- Substituents : Br (C4), F (C2), -CF₃ (C6).
- Electronic Profile : Strong electron-withdrawing groups (Br, F, -CF₃) create a highly electron-deficient aromatic ring, enhancing reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions.
4-Bromo-2,5-difluorobenzonitrile (CAS 1427438-75-2)
- Substituents : Br (C4), F (C2 and C5).
- Comparison : The absence of -CF₃ reduces steric bulk and lipophilicity. The dual fluorine atoms increase ring deactivation but lack the strong inductive effect of -CF₃, leading to milder reactivity in cross-coupling reactions .
3-Bromo-5-(trifluoromethyl)benzonitrile (CAS 691877-03-9)
Functional Group Variations
4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile (CID 131277785)
- Substituents : Br (C4), -OH (C2), -CF₃ (C6).
- Comparison : The hydroxyl group at C2 introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the -OH group’s acidity (pKa ~10) may complicate reactions under basic conditions, unlike the inert fluorine in the target compound .
4-Bromo-2-fluoro-5-methylbenzonitrile (CAS 179897-89-3)
- Substituents : Br (C4), F (C2), -CH₃ (C5).
- Comparison: The methyl group at C5 is electron-donating, counteracting the electron-withdrawing effects of Br and F.
Key Data Table
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile | C₈H₂BrF₄N | Br (C4), F (C2), -CF₃ (C6) | 280.01 g/mol | High lipophilicity; reactive in Pd-catalyzed couplings |
| 4-Bromo-2,5-difluorobenzonitrile | C₇H₂BrF₂N | Br (C4), F (C2, C5) | 232.00 g/mol | Lower steric hindrance; reduced reactivity |
| 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile | C₈H₃BrF₃NO | Br (C4), -OH (C2), -CF₃ (C6) | 282.02 g/mol | Polar due to -OH; pH-sensitive |
| 4-Bromo-2-fluoro-5-methylbenzonitrile | C₈H₅BrFN | Br (C4), F (C2), -CH₃ (C5) | 214.04 g/mol | Electron-donating -CH₃ moderates reactivity |
Biological Activity
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is a halogenated aromatic compound that has attracted significant attention in medicinal chemistry and biological research due to its unique structural properties. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Molecular Structure:
- Molecular Formula: C8H4BrF4N
- Molecular Weight: 295.03 g/mol
- CAS Number: 2737576
The compound features multiple halogen substituents, which enhance its lipophilicity and can improve membrane permeability, potentially increasing its bioactivity against various biological targets.
The biological activity of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and specificity, modulating various biological pathways by either inhibiting or activating target proteins.
Antimicrobial and Antiparasitic Activity
Research indicates that 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile exhibits promising antimicrobial properties. In particular, it has been investigated for its potential effectiveness against various pathogens, including bacteria and parasites. The compound's structure allows it to disrupt cellular processes in these organisms, leading to cell death or inhibition of growth.
Case Studies:
- Antimalarial Activity: In studies focusing on malaria, compounds structurally related to 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile have shown activity against Plasmodium falciparum parasites. Modifications in the substituents can enhance efficacy against both asexual stages and gamete development, which is crucial for transmission blocking .
- Antibacterial Properties: Preliminary data suggests that this compound may inhibit the growth of certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.
Toxicity Profiles
The toxicity of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile has been assessed in various models. It is essential to evaluate both acute and chronic toxicity to understand its safety profile for potential therapeutic use. Current findings suggest moderate toxicity levels; however, comprehensive toxicological studies are ongoing to establish safe dosage ranges for clinical applications.
Tables of Biological Activity
| Activity Type | Target Organism | EC50 (µM) | Notes |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 0.004 | High efficacy against asexual stages |
| Antibacterial | Various bacterial strains | TBD | Further studies required |
| Cytotoxicity | HepG2 cells | TBD | Evaluated for potential liver toxicity |
Mechanistic Insights
Recent research has focused on elucidating the mechanisms through which 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile exerts its biological effects. Studies have shown that the compound may interact with key metabolic pathways within target organisms, leading to altered enzyme activity and disruption of cellular homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
